3'-p-Hydroxypaclitaxel
Overview
Description
3’-p-Hydroxypaclitaxel is a metabolite of the widely used chemotherapeutic drug paclitaxel. It is formed through the enzymatic hydroxylation of paclitaxel at the 3’ position on the phenyl ring. This compound, although less potent than paclitaxel, contributes to the overall antitumor activity observed in patients undergoing paclitaxel therapy .
Mechanism of Action
Target of Action
3’-p-Hydroxypaclitaxel, a derivative of the anticancer drug Paclitaxel, primarily targets β-tubulin . β-tubulin is a protein component of microtubules, which are essential structures for cell division .
Mode of Action
3’-p-Hydroxypaclitaxel, like Paclitaxel, binds to β-tubulin and stabilizes microtubules . This stabilization inhibits the normal dynamic reorganization of microtubules, which is crucial for cell division . As a result, the cell cycle is arrested in its mitotic phase, leading to the inhibition of cancer cell division .
Biochemical Pathways
The primary biochemical pathway affected by 3’-p-Hydroxypaclitaxel is the cell cycle . By binding to β-tubulin and stabilizing microtubules, 3’-p-Hydroxypaclitaxel disrupts the normal progression of the cell cycle . This disruption prevents cancer cells from dividing and proliferating, which is a key mechanism in its anticancer activity .
Pharmacokinetics
Paclitaxel, from which 3’-p-Hydroxypaclitaxel is derived, is metabolized in the human liver by the cytochrome P450 enzyme to two structural isomers, one of which is 3’-p-Hydroxypaclitaxel . This metabolism is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .
Result of Action
The primary result of 3’-p-Hydroxypaclitaxel’s action is the inhibition of cancer cell division . By stabilizing microtubules and disrupting the cell cycle, 3’-p-Hydroxypaclitaxel prevents cancer cells from dividing and proliferating . This leads to cell apoptosis, or programmed cell death, reducing the number of cancer cells in the body .
Action Environment
The action, efficacy, and stability of 3’-p-Hydroxypaclitaxel can be influenced by various environmental factors. For instance, the expression of cytochrome P450 (CYP) enzymes, which metabolize Paclitaxel into 3’-p-Hydroxypaclitaxel, can vary depending on factors such as genetic variations, liver function, and the presence of other drugs . These factors can affect the amount of 3’-p-Hydroxypaclitaxel that is produced and its subsequent anticancer activity .
Biochemical Analysis
Biochemical Properties
3’-p-Hydroxypaclitaxel is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 . These enzymes interact with 3’-p-Hydroxypaclitaxel, leading to the production of two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel . The nature of these interactions is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .
Cellular Effects
3’-p-Hydroxypaclitaxel, like its parent compound paclitaxel, has significant effects on various types of cells and cellular processes . It influences cell function by binding to β-tubulin and arresting the cell cycle in its mitotic phase . This leads to the inhibition of cancer cell division and cell apoptosis .
Molecular Mechanism
The molecular mechanism of 3’-p-Hydroxypaclitaxel involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to β-tubulin, enhancing the polymerization of β-tubulins and stabilizing the microtubules to inhibit treadmilling dynamics . This results in the inhibition of cancer cell division and cell apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3’-p-Hydroxypaclitaxel change over time in laboratory settings . It is crucial to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3’-p-Hydroxypaclitaxel vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
3’-p-Hydroxypaclitaxel is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized in the human liver by the cytochrome P450 isozymes CYP2C8 and CYP3A4 .
Transport and Distribution
The transport and distribution of 3’-p-Hydroxypaclitaxel within cells and tissues are crucial aspects of its biochemical profile . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 3’-p-Hydroxypaclitaxel and its effects on activity or function are important areas of study . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-p-Hydroxypaclitaxel is synthesized through the hydroxylation of paclitaxel. The process involves the cytochrome P450 enzyme system, particularly CYP3A4, which adds a hydroxyl group at the para position of the phenyl ring attached to the taxane core .
Industrial Production Methods: The industrial production of 3’-p-Hydroxypaclitaxel involves the extraction of paclitaxel from the bark of the Pacific Yew tree, followed by enzymatic hydroxylation using CYP3A4. The compound is then purified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Chemical Reactions Analysis
Types of Reactions: 3’-p-Hydroxypaclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of 3’-p-Hydroxypaclitaxel .
Scientific Research Applications
3’-p-Hydroxypaclitaxel has several scientific research applications:
Chemistry: It is used in the study of drug metabolism and pharmacokinetics.
Biology: Researchers use it to understand the metabolic pathways of paclitaxel and its effects on cellular processes.
Medicine: It contributes to the development of new chemotherapeutic agents and the improvement of existing ones.
Industry: The compound is used in the production of more effective and targeted cancer treatments
Comparison with Similar Compounds
Paclitaxel: The parent compound from which 3’-p-Hydroxypaclitaxel is derived.
6α-Hydroxypaclitaxel: Another metabolite of paclitaxel formed through hydroxylation at the 6α position.
Uniqueness: 3’-p-Hydroxypaclitaxel is unique due to its specific hydroxylation at the para position of the phenyl ring, which slightly modifies its physicochemical properties relative to paclitaxel. This structural change increases the molecule’s polarity, potentially affecting its solubility, distribution, and overall pharmacokinetic profile .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSMHFPSILYEIA-MZXODVADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314434 | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132160-32-8 | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132160-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-p-Hydroxypaclitaxel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3′-p-Hydroxypaclitaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?
A1: this compound is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for this compound formation. [, ]
Q2: How does the metabolism of paclitaxel vary between individuals?
A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and this compound, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []
Q3: What is the relative abundance of this compound compared to other paclitaxel metabolites?
A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of this compound, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, this compound and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []
Q4: Can this compound be detected in patients undergoing paclitaxel treatment?
A4: Yes, this compound can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]
Q5: Are there any known drug interactions that can affect this compound levels?
A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of this compound. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in this compound levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher this compound:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []
Q6: Can this compound be detected in newborns exposed to paclitaxel during gestation?
A6: Research has confirmed the presence of this compound in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.
Q7: What analytical techniques are employed to identify and quantify this compound?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of this compound in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including this compound. []
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